molecular formula C13H17NO5S B2733985 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid CAS No. 253195-12-9

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid

Cat. No.: B2733985
CAS No.: 253195-12-9
M. Wt: 299.34
InChI Key: LLIAUQYRUNDBGT-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid is an organic compound with the molecular formula C13H17NO5S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxy-benzenesulfonyl group attached to the piperidine ring

Mechanism of Action

The mechanism of action for this compound is not available . It is noted that the compound interacts with Stromelysin-1 in humans , but the specific actions are not provided.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-benzenesulfonyl)-piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 4-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-19-10-5-7-11(8-6-10)20(17,18)14-9-3-2-4-12(14)13(15)16/h5-8,12H,2-4,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIAUQYRUNDBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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